Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate
Description
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-amino-1-bromoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-5-3-4-6-8(7)10(13)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
KSJFBULYVCHJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C2=CC=CC=C21)Br)N |
Origin of Product |
United States |
Preparation Methods
Diazotization with Sodium Nitrite and Cuprous Bromide
A foundational method involves diazotization of an aromatic amine followed by bromide substitution. In a protocol adapted from CN107629029A, 3-methyl-4-aminoacetophenone undergoes diazotization in concentrated HCl with sodium nitrite at -10°C to -5°C, forming a diazonium salt. Subsequent treatment with cuprous bromide at 70°C for 2 hours yields 3-methyl-4-bromoacetophenone with 81% efficiency. Applied to the isoquinoline system, this method could brominate ethyl 3-aminoisoquinoline-4-carboxylate at the 1-position.
Critical Parameters :
-
Temperature control (-10°C to -5°C) prevents premature decomposition of the diazonium intermediate.
-
Cuprous bromide acts as both a bromide source and catalyst, ensuring regioselectivity.
Copper(II)-Mediated Bromination Using Alkyl Nitrites
Tert-Butyl Nitrite and Copper(II) Bromide in Acetonitrile
A high-yield bromination method from Ambeed utilizes tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile. Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with t-BuONO (1.3–1.7 eq) at 70°C for 2 hours, achieving 81% conversion to the brominated derivative. Translating this to the isoquinoline scaffold, the amino group at position 3 directs bromination to position 1 via radical intermediates stabilized by copper coordination.
Optimization Insights :
-
Excess t-BuONO (≥1.3 eq) ensures complete consumption of the starting material.
-
Acetonitrile’s polar aprotic nature facilitates CuBr₂ solubility and intermediate stability.
Oxidative Bromination with Potassium Persulfate
Persulfate-Driven Bromination in Acidic Media
WO2021096903A1 discloses a method for ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate using potassium persulfate (K₂S₂O₈) as an oxidizing agent. A mixture of the precursor, K₂S₂O₈ (1.3–1.7 eq), and HCl is heated to 70°C, achieving bromination via sulfate radical anion (SO₄·⁻)-mediated hydrogen abstraction. For the target compound, analogous conditions could oxidize a C-H bond adjacent to the amino group, introducing bromine with positional fidelity.
Advantages :
-
K₂S₂O₈ is cost-effective and generates fewer byproducts compared to traditional brominating agents.
-
Acidic conditions (HCl) protonate the amino group, preventing undesired N-bromination.
Multi-Step Synthesis via Intermediate Protection
Acetylation-Bromination-Deprotection Sequence
A three-step route from CN107629029A involves:
-
Acetylation : Protecting the amino group with acetic anhydride in ethyl acetate (99% yield).
-
Bromination : Reacting the acetylated intermediate with CuBr₂ and t-BuONO as in Section 2.1.
-
Deprotection : Hydrolysis with 2–3 M HCl to regenerate the free amino group.
Applied to ethyl 3-aminoisoquinoline-4-carboxylate, this sequence avoids side reactions during bromination, though the deprotection step may require optimization to prevent ester hydrolysis.
Reductive Amination and Subsequent Functionalization
NaBH(OAc)₃-Mediated Coupling
Ambeed’s protocol for ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate employs NaBH(OAc)₃ in dichloromethane (DCM) with acetic acid. While this method yields 35% for pyrazole derivatives, adapting it to isoquinoline would involve coupling a brominated aldehyde or ketone to the aminoester, followed by reductive amination.
Challenges :
-
Low yields due to competing imine formation.
-
Steric hindrance from the isoquinoline ring may necessitate elevated temperatures or prolonged reaction times.
Direct Bromination of the Isoquinoline Core
N-Bromosuccinimide (NBS) in Chloroform
Example 5 of CN107629029A brominates 3-methyl-4-bromoacetophenone using NBS in chloroform at 70°C (87% yield). For ethyl 3-aminoisoquinoline-4-carboxylate, NBS could selectively brominate the 1-position via radical mechanisms, driven by the electron-donating amino group.
Mechanistic Considerations :
-
NBS generates bromine radicals under heating, which abstract hydrogen from the isoquinoline ring.
-
The ester group at position 4 may exert steric effects, directing bromine to position 1.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and cyclized heterocycles .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate typically involves multi-step reactions that allow for the incorporation of functional groups essential for its biological activity. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the compound's structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast cancer and multiple myeloma cell lines. The compound appears to exert its effects through various mechanisms, including:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell signaling pathways.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells without affecting normal cells, suggesting a favorable therapeutic index.
Case Study : A study published in a peer-reviewed journal reported that this compound reduced tumor growth by 50% in xenograft models of breast cancer when administered at specific dosages .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism of action likely involves disruption of bacterial cell wall synthesis or function.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly impact its biological properties.
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-aminoisoquinoline-4-carboxylate | Lacks bromine substituent | Enhanced solubility but reduced potency |
| Ethyl 3-amino-1-chloroisoquinoline-4-carboxylate | Chlorine instead of bromine | Different interaction profile with biological targets |
| Ethyl 3-amino-1-fluoroisoquinoline-4-carboxylate | Fluorine substituent | Potentially increased metabolic stability |
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-bromoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
| Compound Name | CAS Number | Bromine Position | Carboxylate Position | Additional Substituents | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|---|---|
| Ethyl 6-bromoisoquinoline-1-carboxylate | 1020576-70-8 | 6 | 1 | None | C₁₂H₁₀BrNO₂ | 280.12 | 3.3 | 3 |
| Ethyl 6-bromoisoquinoline-3-carboxylate | 660830-62-6 | 6 | 3 | None | C₁₂H₁₀BrNO₂ | 280.12 | 3.2 | 3 |
| Ethyl 7-bromoisoquinoline-1-carboxylate | 1823278-31-4 | 7 | 1 | None | C₁₂H₁₀BrNO₂ | 280.12 | 3.4 | 3 |
| Target Compound | Not Provided | 1 | 4 | 3-amino | C₁₂H₁₁BrN₂O₂ | ~303.14* | ~2.1* | 4 |
*Estimated based on structural modifications.
Key Observations:
Substituent Positioning: Bromine at position 1 (target) vs. 6 or 7 (analogues) alters steric and electronic profiles. Position 1 bromine may increase electrophilicity at adjacent sites, influencing reactivity in cross-coupling reactions . The 3-amino group in the target compound introduces a strong electron-donating moiety, enhancing solubility in polar solvents compared to non-amino analogues (e.g., XLogP3 reduction from ~3.3 to ~2.1) .
Hydrogen Bonding: The amino group increases hydrogen bond acceptor count (4 vs.
Synthetic Utility :
- Bromine at position 1 and carboxylate at position 4 create distinct regioselectivity for further functionalization, such as Suzuki-Miyaura couplings or nucleophilic substitutions, compared to analogues with bromine at positions 6/7 .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight (~303.14 g/mol) is higher than analogues due to the amino group.
- Polarity: The amino group increases polarity, reducing lipid solubility (lower XLogP3) and enhancing aqueous solubility, critical for pharmaceutical applications.
Biological Activity
Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its synthesis, mechanism of action, and various studies that highlight its pharmacological properties.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the bromination of isoquinoline derivatives followed by amination and esterification processes. The structural characteristics of this compound include a bromine atom at the 1-position and an amino group at the 3-position, which are crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising antiproliferative effects against various cancer cell lines. In vitro studies indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. Specifically, one study reported an IC50 value of 0.47 μM for a related compound against neuroendocrine prostate cancer cells (LASCPC-01) .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that the compound may inhibit specific kinases or transcription factors involved in tumor progression. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline core can significantly alter biological activity, emphasizing the importance of the amino and carboxyl functional groups in mediating these effects .
Case Studies
Several case studies have investigated the biological activity of isoquinoline derivatives similar to this compound:
- Antitumor Activity : A series of isoquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating a correlation between structural modifications and enhanced activity.
- Antimicrobial Effects : Some derivatives exhibited antibacterial and antifungal properties, further broadening their potential therapeutic applications .
Data Tables
The following table summarizes key findings from various studies on the biological activities of isoquinoline derivatives:
| Compound Name | Activity Type | IC50 Value (μM) | Cell Line/Organism |
|---|---|---|---|
| This compound | Antiproliferative | TBD | LASCPC-01 (neuroendocrine prostate cancer) |
| Related Isoquinoline Derivative | Antitumor | 0.47 | LASCPC-01 |
| Isoquinoline Derivative | Antibacterial | TBD | Various bacterial strains |
| Isoquinoline Derivative | Antifungal | TBD | Various fungal strains |
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via substitution reactions. For example, bromination of ethyl 3-amino-isoquinoline-4-carboxylate derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromine substituent. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Lewis acids) significantly impact regioselectivity and yield. Side reactions, such as over-bromination or ester hydrolysis, are mitigated by optimizing stoichiometry and reaction time .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., bromine position).
- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks. Software like SHELXL refines crystallographic data to atomic precision .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for bromine.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for brominated isoquinoline derivatives?
- Methodological Answer: Discrepancies in NMR or crystallographic data often arise from tautomerism or conformational flexibility. For example, amino and ester groups may participate in intramolecular hydrogen bonding, altering spectral signals. Combining DFT (Density Functional Theory) calculations with experimental data (e.g., X-ray structures) helps validate proposed conformations. Redundant refinement protocols in SHELX software can address crystallographic ambiguities .
Q. What strategies optimize reaction conditions for nucleophilic substitution at the 1-bromo position?
- Methodological Answer: The bromine atom at the 1-position is sterically and electronically activated for SNAr (nucleophilic aromatic substitution). Optimizing polar aprotic solvents (e.g., DMSO) and using catalysts like Cu(I) enhances reactivity with amines or thiols. Kinetic studies (e.g., monitoring via HPLC) identify side products, enabling adjustments to temperature (60–80°C) and base strength (e.g., K₂CO₃ vs. DBU) .
Q. How does computational modeling predict the stability of tautomeric forms in this compound?
- Methodological Answer: Quantum mechanical calculations (e.g., Gaussian 09) assess tautomeric equilibria by comparing Gibbs free energies of possible forms. Solvent effects (PCM models) and intramolecular hydrogen bonding are critical variables. For instance, the amino group may stabilize a keto-enol tautomer, which can be validated against IR spectroscopy or X-ray data .
Q. What methodologies assess the biological activity of this compound derivatives?
- Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity.
- Molecular Docking: Predict binding affinity to targets like topoisomerase II using AutoDock Vina.
- SAR Studies: Modify the ester or amino groups to correlate structural changes with activity trends observed in similar isoquinoline derivatives .
Data Contradiction and Optimization
Q. How should researchers address low yields in cross-coupling reactions involving this compound?
- Methodological Answer: Low yields in Suzuki-Miyaura couplings may stem from bromide displacement inefficiency. Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) improves transmetallation. Pre-activation of the boronic acid and degassing solvents to remove oxygen also enhance reproducibility. GC-MS tracks reaction progress and byproduct formation .
Structural and Conformational Analysis
Q. What crystallographic parameters are critical for analyzing the puckering of the isoquinoline ring?
- Methodological Answer: Ring puckering is quantified using Cremer-Pople parameters (θ, φ), calculated via software like PLATON. For example, the 6-membered isoquinoline ring may adopt a boat or chair conformation, influenced by steric interactions between bromine and the ester group. SHELXL refinement integrates displacement parameters to model thermal motion and disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
